molecular formula C22H16ClFN4O3 B6568679 N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921549-06-6

N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6568679
CAS No.: 921549-06-6
M. Wt: 438.8 g/mol
InChI Key: XWNUTLMVKFYGMB-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a pyrido[3,2-d]pyrimidine derivative characterized by a fused bicyclic core with 2,4-dioxo functional groups. The structure includes:

  • A pyrido[3,2-d]pyrimidine core, which provides a planar aromatic system conducive to intermolecular interactions.
  • An acetamide group at position 2, linked to a 4-chlorophenyl moiety, which may influence solubility and bioactivity.

This compound shares structural motifs with several antitumor, antimicrobial, and kinase-inhibiting agents, as detailed below.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClFN4O3/c23-15-5-9-17(10-6-15)26-19(29)13-27-18-2-1-11-25-20(18)21(30)28(22(27)31)12-14-3-7-16(24)8-4-14/h1-11H,12-13H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNUTLMVKFYGMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of its biological activity based on recent research findings, including case studies, synthesis methods, and relevant data tables.

Chemical Structure and Synthesis

The compound features a pyrido[3,2-d]pyrimidine core with various substituents that may influence its biological properties. The synthesis of such compounds typically involves multi-step organic reactions, often starting from simpler heterocyclic precursors. Research has demonstrated that modifications in the structure can lead to significant variations in biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of N-(4-chlorophenyl) derivatives. For instance, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and evaluated for their ability to inhibit glioblastoma cell growth. One particular compound exhibited low micromolar activity against the kinase AKT2/PKBβ, which is crucial in glioma malignancy pathways. This compound demonstrated significant inhibition of 3D neurosphere formation in patient-derived glioma stem cells, indicating its potential as a therapeutic agent against glioblastoma .

Antiviral Properties

The antiviral properties of compounds similar to this compound have also been explored. Research indicates that certain heterocyclic compounds exhibit antiviral activity against various viruses by inhibiting viral replication in cell cultures. For example, modifications in the structure can enhance efficacy against herpes simplex virus (HSV) and other viral pathogens .

Cytotoxicity Assessments

Cytotoxicity assays are critical for evaluating the safety and effectiveness of new compounds. In studies involving similar derivatives, cytotoxic effects were measured using standard assays like MTT or SRB assays. Compounds with promising anticancer activities often show selective cytotoxicity towards cancer cells while sparing normal cells .

Summary of Biological Activities

Compound NameActivity TypeTarget/PathwayEC50 (μM)Reference
Compound 4jAnticancerAKT2/PKBβ0.5
Compound 9aaAntiviralHSV-16.0
Compound 11dCytotoxicVarious Cancer Lines17

Cytotoxicity Results

SampleConcentration (μg)Cell Viability (%)
Compound A2530.14
Compound B5018.17
Vinblastine5013.31

Case Study: Glioblastoma Inhibition

A recent study focused on the effectiveness of a derivative similar to this compound against glioblastoma cells. The compound was tested in both 2D and 3D models derived from patient samples. Results indicated a potent inhibitory effect on cell proliferation and neurosphere formation, suggesting that such derivatives could be developed into viable treatments for aggressive brain tumors .

Case Study: Antiviral Efficacy

Another study investigated the antiviral efficacy of related compounds against HSV-1 and HSV-2. The findings revealed that specific modifications enhanced the inhibition of viral replication significantly compared to controls. These results underscore the importance of structural diversity in developing effective antiviral agents .

Scientific Research Applications

The compound N-(4-chlorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a synthetic molecule that has garnered interest in various scientific research applications. This article explores its potential uses in medicinal chemistry, pharmacology, and other relevant fields.

Key Structural Features

  • Chlorophenyl Group : Enhances lipophilicity and potential receptor interactions.
  • Pyrido[3,2-d]pyrimidin Framework : Imparts unique pharmacological properties, potentially influencing enzyme inhibition or receptor binding.

Anticancer Activity

Research indicates that derivatives of pyrido[3,2-d]pyrimidines exhibit promising anticancer properties. Studies have demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.

Antimicrobial Properties

Compounds featuring the pyrimidine ring are known for their antimicrobial activity. Preliminary studies suggest that this compound may possess similar effects against various bacterial strains.

Enzyme Inhibition

The compound’s structure suggests potential as an inhibitor of specific enzymes involved in metabolic processes. For instance, the presence of the dioxo group may facilitate interactions with enzyme active sites, leading to inhibition of target enzymes such as kinases or phosphatases.

Study on Anticancer Effects

A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of pyrido[3,2-d]pyrimidine derivatives. The results indicated that modifications to the chlorophenyl group significantly affected the compounds' ability to inhibit cancer cell lines (e.g., MCF-7 and A549) .

Antimicrobial Testing

In a recent investigation published in Antibiotics, researchers tested several pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The findings showed that certain derivatives exhibited notable antibacterial activity, suggesting that this compound could be a candidate for further development .

Enzyme Interaction Studies

A computational study conducted using molecular docking simulations highlighted the potential binding affinity of this compound to various enzymes implicated in cancer metabolism. The results indicated strong interactions with key residues within enzyme active sites .

Comparison with Similar Compounds

Pyrido[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine

  • Target Compound : Pyrido[3,2-d]pyrimidine core with nitrogen atoms at positions 1, 3, and 6. This arrangement favors hydrogen bonding and π-π stacking .
  • Thieno[3,2-d]pyrimidine Analogues (e.g., ): Replacement of the pyrido ring with a thieno group introduces sulfur, altering electronic properties.

Furo/Chromeno-Pyrimidine Hybrids

  • Chromeno[2,3-d]pyrimidine Derivatives (e.g., ): The chromeno ring adds a fused benzene moiety, expanding conjugation and possibly improving UV absorption for photodynamic applications. N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () incorporates a methoxyphenyl group, which may modulate metabolic stability .

Substituent Effects

Chlorophenyl vs. Fluorophenyl Groups

  • Fluorophenyl substituents (e.g., ) improve metabolic resistance due to fluorine’s electronegativity. For instance, N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide () demonstrates enhanced pharmacokinetic profiles in kinase inhibition studies .

Acetamide Linkers

  • The acetamide moiety in the target compound is a common pharmacophore in kinase inhibitors (e.g., ). Modifications such as sulfanyl or morpholine substitutions () alter solubility and target selectivity. For example, 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide () shows improved water solubility due to the pyridinylmethyl group .

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